molecular formula C20H24F18 B8017432 1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane

1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane

Cat. No.: B8017432
M. Wt: 606.4 g/mol
InChI Key: IPJCUQCVNBWXHR-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane: is a perfluorinated compound, meaning all hydrogen atoms in the hydrocarbon chain are replaced by fluorine atoms. This compound is known for its exceptional chemical stability and resistance to degradation, making it useful in various industrial applications.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-octadecafluoroicosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F18/c21-13(22,15(25,26)17(29,30)19(33,34)35)11-9-7-5-3-1-2-4-6-8-10-12-14(23,24)16(27,28)18(31,32)20(36,37)38/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJCUQCVNBWXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane typically involves the following steps:

    Starting Material: The process begins with a hydrocarbon chain, such as icosane.

    Fluorination: The hydrocarbon chain undergoes a fluorination reaction, where hydrogen atoms are replaced by fluorine atoms. This can be achieved using elemental fluorine (F2) or other fluorinating agents like cobalt trifluoride (CoF3).

    Reaction Conditions: The fluorination reaction is usually carried out at elevated temperatures and pressures to ensure complete substitution of hydrogen atoms with fluorine.

Industrial Production Methods

In industrial settings, the production of perfluorinated compounds like this compound involves large-scale fluorination reactors. These reactors are designed to handle the highly reactive and corrosive nature of fluorine gas. The process is optimized for high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane is highly resistant to most chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

    Substitution Reactions: In the presence of strong nucleophiles, some substitution reactions can occur, although these are rare.

    Reduction Reactions: Reduction of perfluorinated compounds is challenging but can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Strong nucleophiles like sodium amide (NaNH2) can be used for substitution reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. due to the stability of the carbon-fluorine bonds, significant changes to the molecular structure are rare.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane has several scientific research applications:

    Chemistry: Used as a model compound to study the properties of perfluorinated substances.

    Biology: Investigated for its potential effects on biological systems, particularly in the context of environmental contamination.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: Utilized in the production of non-stick coatings, lubricants, and other materials requiring high chemical resistance.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane is primarily based on its chemical stability and resistance to degradation. The strong carbon-fluorine bonds prevent the compound from undergoing significant chemical changes, making it an effective barrier or protective agent in various applications.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctane: Another perfluorinated compound with similar properties but a shorter carbon chain.

    Perfluorodecane: Similar in structure but with ten carbon atoms.

    Perfluorododecane: Contains twelve carbon atoms and exhibits similar chemical stability.

Uniqueness

1,1,1,2,2,3,3,4,4,17,17,18,18,19,19,20,20,20-Octadecafluoroicosane is unique due to its longer carbon chain, which provides enhanced stability and resistance to chemical reactions compared to shorter perfluorinated compounds. This makes it particularly useful in applications requiring extreme chemical resistance and durability.

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